Melengestrol acetate-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2,6-trideuterio-10,13-dimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1/i3D3,6D,8D2 |
InChI Key |
UXRDAJMOOGEIAQ-CGWZGJLFSA-N |
Isomeric SMILES |
[2H]C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)C(C4)([2H])[2H])C |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Routes for Deuterium Incorporation into Melengestrol Acetate
The synthesis of deuterated steroids, including melengestrol (B123420) acetate-d6, requires specialized chemical strategies to introduce deuterium (B1214612) atoms at specific and stable positions within the molecule. nih.gov A common approach for producing trideuterated ([²H₃]) melengestrol acetate (B1210297) involves a multi-step process starting from a suitable steroid precursor. rsc.orgrsc.org
One documented synthetic pathway begins with 16-dehydro-16-methylprogesterone. This starting material is converted into [²H₃]melengestrol, which is then acetylated to yield the final product, [²H₃]melengestrol acetate. rsc.orgrsc.org A key step in this synthesis involves the reaction with [²H₃]methyl magnesium iodide, which introduces the three deuterium atoms onto the methyl group. rsc.org The subsequent steps involve creating the characteristic diene system and acetylating the 17-hydroxyl group. rsc.org
Alternative strategies for deuterating steroids can involve base-catalyzed exchange reactions using deuterium oxide (D₂O) to replace hydrogens on carbons adjacent to carbonyl groups, or metal-catalyzed reactions for more extensive labeling. nih.govresearchgate.net The choice of synthetic route is dictated by the desired position of the deuterium labels and the need to ensure they are in non-exchangeable positions to maintain isotopic stability during analysis. sigmaaldrich.com
Structural Elucidation and Isotopic Purity Assessment by Advanced Spectroscopic Techniques
Confirming the correct chemical structure and assessing the isotopic purity of melengestrol (B123420) acetate-d6 are critical steps that rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the specific location of the deuterium (B1214612) atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound like melengestrol acetate-d6, the signal corresponding to the protons on the labeled methyl group would be significantly diminished or absent. This confirms the successful incorporation of deuterium.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive signal for the labeled positions and confirming their chemical environment. nih.gov
¹³C NMR (Carbon-13 NMR): The carbon atom attached to the deuterium atoms will show a characteristic multiplet pattern due to C-D coupling, and its chemical shift may be slightly altered compared to the non-deuterated analog.
Mass Spectrometry (MS): MS is essential for determining the molecular weight and confirming the level of deuterium incorporation. rsc.org High-resolution mass spectrometry (HR-MS) is particularly valuable for this purpose. ccspublishing.org.cn
In the mass spectrum of this compound, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is three units higher than that of the unlabeled compound, corresponding to the three deuterium atoms. fao.org For example, if the [M+H]⁺ ion of melengestrol acetate (B1210297) is observed at m/z 397.2, the [M+H]⁺ ion for the d3 version would be expected at m/z 400.2. fao.orgnih.gov
The fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the location of the deuterium labels, as fragments containing the labeled group will also show a corresponding mass shift.
The combination of NMR and MS data provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and isotopic purity. rsc.org
Determination of Isotopic Enrichment and Positional Specificity of Labeling
Principles of Isotope Dilution Mass Spectrometry in Quantification
Isotope dilution mass spectrometry (IDMS) stands as a definitive method for the quantification of analytes in complex samples. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of analysis. fao.org This deuterated internal standard is chemically identical to the endogenous analyte, melengestrol acetate (B1210297), but possesses a different mass due to the presence of deuterium atoms. medchemexpress.com
The key advantage of this technique is that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, purification, and ionization. fao.org Any sample loss or variation during these steps will affect both the analyte and the internal standard proportionally. Consequently, the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard in the mass spectrometer remains constant, regardless of sample losses. This ratio is then used to accurately calculate the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed amount of the internal standard. This approach effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise measurements. fao.orgnih.gov
Extraction and Sample Preparation Techniques for Complex Biological Matrices
The accurate determination of melengestrol acetate residues in complex biological matrices, such as animal tissues, necessitates efficient extraction and sample clean-up procedures to isolate the analyte from interfering substances. nih.govbiotage.com The choice of extraction technique is critical and often depends on the nature of the matrix and the desired level of sensitivity.
Strategies for Matrix-Assisted Liquid-Liquid Extraction
Matrix-assisted liquid-liquid extraction (LLE) is a widely employed technique for the isolation of melengestrol acetate from biological samples. biotage.comnih.gov This method relies on the differential partitioning of the analyte between two immiscible liquid phases. A common approach involves homogenizing the sample, such as bovine fat or liver tissue, with an organic solvent like hexane (B92381) or a mixture of hexane and acetone. usda.govmhlw.go.jp The analyte, being lipophilic, preferentially partitions into the organic phase, leaving behind many of the polar matrix components in the aqueous phase or as a solid precipitate.
To enhance extraction efficiency and break down the sample matrix, particularly in fatty tissues, methods may include the addition of anhydrous sodium sulfate (B86663) to remove moisture and prevent the formation of emulsions. usda.govmhlw.go.jp Further partitioning steps, for instance, between hexane and acetonitrile (B52724), can be used to further purify the extract. usda.gov The use of acetonitrile saturated with hexane is a common strategy to minimize the co-extraction of lipids while effectively recovering the progestin. mhlw.go.jpnih.gov
A variation of this technique is salting-out assisted liquid-liquid extraction, which involves adding a salt to the aqueous phase to decrease the solubility of the analyte and drive it into the organic phase, thereby improving recovery. nih.gov
Solid-Phase Extraction Optimization for Analyte Isolation
Solid-phase extraction (SPE) is a highly effective and commonly used clean-up technique in the analysis of melengestrol acetate. acs.org It offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. biotage.com The principle of SPE involves passing the sample extract through a cartridge containing a solid sorbent material that selectively retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent.
For melengestrol acetate analysis, octadecylsilanized (C18) silica (B1680970) gel cartridges are frequently used. mhlw.go.jpnih.gov The nonpolar C18 stationary phase effectively retains the relatively nonpolar melengestrol acetate from the sample extract. The optimization of an SPE method involves several key steps:
Conditioning: The sorbent is prepared by passing a solvent, such as methanol, followed by water or a buffer, to activate the stationary phase. mhlw.go.jp
Loading: The sample extract is passed through the cartridge at a controlled flow rate to ensure efficient retention of the analyte.
Washing: A specific solvent or solvent mixture is used to wash the cartridge and remove weakly bound interferences without eluting the analyte. For instance, a wash with hexane might be employed. acs.org
Elution: A strong solvent, such as a mixture of ethyl acetate and hexane or methanol, is used to desorb the analyte from the sorbent. nih.govacs.org
The choice of sorbent, wash solvents, and elution solvents is critical for achieving optimal recovery and purity of the analyte. For example, a method for analyzing progestogens in kidney fat utilized a cyanopropyl-endcapped (CN-E) SPE cartridge. acs.org
Supercritical Fluid Extraction Approaches for Residue Analysis
Supercritical fluid extraction (SFE) presents a more environmentally friendly and efficient alternative to traditional solvent-based extraction methods for the analysis of melengestrol acetate in fatty tissues. nih.govspringernature.com This technique utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. Supercritical fluids possess properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of the analyte.
Chromatographic Separation Techniques for Analytical Purity and Resolution
Following extraction and clean-up, chromatographic techniques are employed to separate melengestrol acetate from any remaining matrix components before its detection and quantification. The choice of chromatographic method is crucial for achieving the necessary analytical purity and resolution.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of melengestrol acetate. nih.govoup.com When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific method for quantification. mhlw.go.jpnih.gov
A typical HPLC method for melengestrol acetate analysis involves a reversed-phase column, such as an octadecylsilanized (C18) or octyl-silanized (C8) silica gel column. nih.govusda.gov The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
Table 1: Example HPLC Parameters for Melengestrol Acetate Analysis
| Parameter | Condition | Reference |
| Column | Agilent/Zorbax XDB C-8, 4.6 x 75 mm, 5 µm | usda.gov |
| Mobile Phase A | 55/45 methanol/water + 0.1% formic acid | usda.gov |
| Mobile Phase B | 95/5 methanol/water + 0.1% formic acid | usda.gov |
| Flow Rate | 400 µL/min | usda.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govusda.gov |
The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, frequently with the addition of a modifier like formic acid to improve peak shape and ionization efficiency in the mass spectrometer. nih.govusda.gov For instance, a method for analyzing melengestrol acetate in livestock products used a linear gradient elution of 0.1 vol% formic acid and acetonitrile containing 0.1 vol% formic acid. nih.gov
The use of HPLC coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful. It allows for the selection of specific precursor and product ions for melengestrol acetate, providing a high degree of selectivity and minimizing the potential for interference from co-eluting compounds. nih.govusda.gov For confirmation of melengestrol acetate, a method utilizing atmospheric pressure chemical ionization (APCI) with LC/MS/MS/MS (LC/MS³) has been developed. usda.gov This method compares the full scan MS³ results of the sample and an external standard, along with the ion ratio of 319/279, for definitive confirmation. usda.gov
Gas Chromatography (GC) Methodologies
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), has been a significant technique for the analysis of MGA. However, due to the low volatility of steroid compounds, derivatization is often a necessary step to improve their chromatographic behavior. acs.org
A common derivatization procedure for progestagens like MGA involves the use of reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) combined with trimethyliodosilane (TMIS) and dithiothreitol (B142953) (DTT). fao.org In one validated GC-MS method for anabolic steroids in liver and muscle, this derivatization was employed. The analysis was performed using high-resolution gas chromatography coupled to a quadrupole mass spectrometer. fao.org For quantification and confirmation, specific ions are monitored. When using a deuterated internal standard like Melengestrol Acetate-d3, distinct ions are selected for the analyte and the standard to ensure accurate measurement. fao.org
Another established GC-based method utilizes an electron capture detector (GC-ECD). This technique is applicable for the analysis of MGA in bovine fat at concentrations of 10 parts per billion (ppb) or higher. usda.gov The procedure involves sample extraction with a hexane-acetone mixture, partitioning into acetonitrile, and cleanup using a Florisil column before injection into the GC system equipped with a cross-linked PH ME siloxane capillary column. usda.gov
Table 1: GC-MS Parameters for Melengestrol Acetate Analysis
| Parameter | Description | Source |
|---|---|---|
| Derivatization Agent | MSTFA-TNIS-DTT (N-methyl-N-(trimethylsilyl) trifluoroacetamide; trimethyliodosilane; dithiothreitol) | fao.org |
| Monitored Ion (Analyte) | m/z 570 (as derivatized melengestrol) | fao.org |
| Monitored Ion (Internal Standard) | m/z 573 (for derivatized [2H3] melengestrol) | fao.org |
| Detection Limit | 1.5 µg/kg in liver | fao.org |
Ultra-High Performance Liquid Chromatography (UHPLC) Enhancements
In recent years, liquid chromatography-mass spectrometry (LC-MS) has become the preferred technique for gestagen analysis, as it offers a highly sensitive and selective platform that does not require chemical derivatization. acs.org The evolution from standard high-performance liquid chromatography (HPLC) to ultra-high performance liquid chromatography (UHPLC) has brought significant improvements, including enhanced resolution, increased sensitivity, and considerably shorter analytical run times. researchgate.net
UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which leads to sharper and narrower peaks. For MGA analysis, methods commonly employ octadecylsilanized (C18) silica gel columns. researchgate.netnih.gov The mobile phase often consists of a gradient elution with acetonitrile and water, both containing a small percentage of an acidifier like formic acid to improve ionization efficiency and peak shape. nih.gov
In this context, this compound plays its critical role by co-eluting with the non-labeled MGA. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same potential losses during sample preparation and variations in ionization, allowing for precise correction and accurate quantification. aptochem.com
Table 2: Typical UHPLC Parameters for Melengestrol Acetate Analysis
| Parameter | Description | Source |
|---|---|---|
| Chromatographic Column | Octadecylsilanized silica gel (C18) | nih.gov |
| Mobile Phase A | 0.1 vol% formic acid in water | nih.gov |
| Mobile Phase B | Acetonitrile containing 0.1 vol% formic acid | nih.gov |
| Elution Mode | Linear Gradient | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
Advanced Mass Spectrometric Detection and Quantification
The coupling of chromatographic separation with advanced mass spectrometry is indispensable for the selective and sensitive detection of MGA residues in complex matrices. The use of isotopically labeled internal standards like this compound is central to these advanced quantitative methods.
Electrospray Ionization (ESI) and Chemical Ionization (CI) Applications
Electrospray Ionization (ESI) is the most common ionization source for LC-MS analysis of steroid hormones like MGA. fao.orgnih.gov ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation, which is ideal for quantitative analysis. For MGA, ESI is typically operated in the positive ion mode, where the protonated molecule [M+H]+ is formed. This precursor ion for MGA is consistently observed at a mass-to-charge ratio (m/z) of 397. fao.orgnih.govusda.gov For its trideuterated internal standard (MGA-d3), the corresponding [M+H]+ ion appears at m/z 400. fao.org
Chemical Ionization (CI) is another soft ionization technique, more commonly associated with GC-MS. It has proven useful for the confirmation of MGA at low concentrations (e.g., < 10 µg/kg). fao.org Both positive and negative chemical ionization, using reagents like methane (B114726) or isobutane, can produce multiple characteristic ions, enhancing the confidence of identification. fao.org
Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) in Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS)
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification in targeted analysis due to its exceptional selectivity and sensitivity. researchgate.net In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific precursor ion (e.g., m/z 397 for MGA). This ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) monitors for one or more specific product ions. frontiersin.org This process filters out nearly all chemical noise, allowing for very low detection limits.
For MGA, a common MRM transition is the fragmentation of the precursor ion m/z 397 to a product ion at m/z 337. usda.gov For the internal standard MGA-d3, the transition would be m/z 400 → m/z 349. fao.org By comparing the signal intensity ratio of the analyte's transition to the internal standard's transition, precise quantification is achieved.
Parallel Reaction Monitoring (PRM) is a more recent and powerful targeted technique performed on high-resolution accurate-mass (HRAM) instruments, such as Quadrupole-Orbitrap mass spectrometers. frontiersin.orgnih.gov Like MRM, PRM isolates a target precursor ion. However, instead of detecting a few predefined product ions, it detects all product ions simultaneously in the high-resolution mass analyzer (e.g., the Orbitrap). nih.gov This provides a full, high-resolution product ion spectrum, which significantly increases the certainty of compound identification while maintaining quantitative accuracy.
Table 3: Selected MRM Transitions for MGA and its Deuterated Standard
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Melengestrol Acetate (MGA) | 397 | 337 | fao.orgusda.gov |
| Melengestrol Acetate (MGA) | 397 | 438 (adduct) | fao.org |
| Melengestrol Acetate-d3 (MGA-d3) | 400 | 349 | fao.org |
| Melengestrol Acetate-d3 (MGA-d3) | 400 | 441 (adduct) | fao.org |
Note: MGA-d3 is used as a proxy for MGA-d6. The m/z values for MGA-d6 would be shifted accordingly.
High-Resolution Mass Spectrometry for Enhanced Selectivity
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically < 5 ppm error), allowing for the determination of an ion's elemental composition. This capability dramatically enhances selectivity compared to low-resolution instruments. fao.org When analyzing complex samples like animal tissues, HRMS can distinguish the target analyte from matrix components that may have the same nominal mass but a different exact mass. This is crucial for reducing false positives and ensuring reliable confirmation. Techniques like PRM are inherently HRMS methods. nih.gov
Optimization of Mass Spectrometric Transitions and Collision Energies
To develop a sensitive and robust MS/MS method, key instrumental parameters must be optimized. This process typically involves the direct infusion or flow injection of a pure standard of the analyte, such as MGA, into the mass spectrometer. usda.gov
The first step is to optimize the precursor ion selection by identifying the most stable and abundant ion in the full scan MS spectrum, which for MGA in ESI+ is the protonated molecule [M+H]+ at m/z 397. usda.gov
Next, the fragmentation of this precursor ion is studied in a product ion scan. The collision energy—the voltage applied to the collision cell to induce fragmentation—is systematically varied. The goal is to find the optimal collision energy that yields the most intense and stable product ions. Different product ions may have different optimal collision energies. For a final MRM method, a few of the most abundant and specific product ions are chosen to create the quantitative and qualitative transitions. For MGA, product ions at m/z 337 and m/z 279 are commonly monitored. fao.orgnih.gov The same optimization process is repeated for the deuterated internal standard, this compound, to ensure its transitions are also monitored under optimal conditions.
Rigorous Method Validation Protocols for Quantitative Analytical Methods
Quantitative analytical methods employing this compound are validated to confirm their reliability for the detection and quantification of MGA residues in various biological matrices, such as bovine liver and fat. fao.org The validation process assesses several key performance characteristics to establish the method's capabilities and limitations.
Accuracy refers to the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. In the context of MGA analysis using its deuterated internal standard, accuracy is typically evaluated through recovery studies in fortified (spiked) samples, and precision is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%).
Validation studies for LC-MS/MS methods have demonstrated high levels of accuracy and precision. Mean recoveries of MGA from fortified bovine fat and liver samples were 94.7% (with a CV of 14.2%) and 101% (with a CV of 16%), respectively, indicating excellent accuracy. fao.org Further studies in various livestock products reported trueness values ranging from 82% to 100%. nih.gov
Precision is assessed in terms of repeatability (within-run precision) and reproducibility (between-run precision). For MGA analysis in bovine tissues, the coefficients of variation for both repeatability and reproducibility were found to be less than 16%. fao.org In a separate multi-residue method, the repeatability for the entire procedure across eleven livestock products ranged from a highly precise 0.5% to 5.6% RSD. nih.gov Similar performance was observed for samples with incurred MGA residues, confirming the method's robustness for real-world applications. fao.org
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Accuracy (Mean Recovery) | Bovine Fat | 94.7% | fao.org |
| Accuracy (Mean Recovery) | Bovine Liver | 101% | fao.org |
| Accuracy (Trueness) | Livestock Products | 82% - 100% | nih.gov |
| Precision (CV) | Bovine Fat & Liver | <16% | fao.org |
| Precision (Repeatability RSD) | Livestock Products | 0.5% - 5.6% | nih.gov |
The linear dynamic range is the concentration span over which the analytical method provides results with a linear relationship to the analyte concentration. A calibration model, typically a linear regression curve, is constructed by analyzing a series of calibration standards containing known concentrations of MGA and a constant concentration of the internal standard, this compound.
The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, ensuring a robust and reliable calibration. Analytical methods specify strict acceptance criteria for the calibration curve, with a correlation coefficient (r) of ≥0.995 often required to demonstrate good linearity. usda.gov The quantitative range is defined by the lower and upper limits of quantification. For an MGA residue method, the upper limit was defined as 51 ng/mL in solution, which corresponded to 10 µg/kg in fat and 8.5 µg/kg in liver tissue. fao.org
| Parameter | Typical Requirement/Value | Reference |
|---|---|---|
| Calibration Model | Linear Regression | usda.gov |
| Correlation Coefficient (r) | ≥0.995 | usda.gov |
| Upper Limit of Quantitation (Example) | 10 µg/kg in fat; 8.5 µg/kg in liver | fao.org |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov For residue analysis, the LOQ is a critical parameter that must be below the established maximum residue limits (MRLs).
In a validated HPLC-MS method for MGA in bovine tissues, the LOD and LOQ were calculated based on the analysis of 30 control liver samples and 27 control fat samples. fao.org The LOQ was defined as the mean signal of the blanks plus 10 times the standard deviation. fao.org Other methods have also established low LOQs, demonstrating the high sensitivity achievable with LC-MS/MS and the use of a deuterated internal standard.
| Parameter | Matrix | Value (µg/kg) | Reference |
|---|---|---|---|
| LOD | Bovine Liver | 0.38 | fao.org |
| LOQ | Bovine Liver | 0.89 | fao.org |
| LOD | Bovine Fat | 0.42 | fao.org |
| LOQ | Bovine Fat | 1.0 | fao.org |
| LOQ | Livestock Products | 0.5 | nih.gov |
| LOD | Bovine Fat (GC-MS method) | 5.0 | fao.org |
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM).
For MGA analysis, specificity is achieved by monitoring unique ion transitions for both MGA and its deuterated internal standard, this compound. For example, in one LC-MS analysis, the monitored ions for MGA were m/z 397, 438, and 337, while the ions for the trideuterated internal standard (MGA-d3) were m/z 400, 441, and 349. fao.org The slight mass shift allows the instrument to differentiate between the analyte and the internal standard while ensuring that both behave almost identically during extraction and ionization. lcms.czfao.org
Matrix interference is evaluated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components produce a signal that could be mistaken for the analyte. In validation studies for MGA, analysis of control liver and fat tissues from untreated animals showed no significant interference in the chromatographic region where MGA elutes. fao.org Confirmation of positive findings often relies on additional criteria, such as the retention time of the analyte matching that of a standard within a narrow window (e.g., ±5%) and the ratio of multiple ion transitions matching that of a pure standard. usda.gov
Stability testing is crucial to ensure that the concentration of both the analyte (MGA) and the internal standard (this compound) does not change from the time of sample collection to the final analysis. nih.gov Stability is evaluated under various conditions that mimic sample handling and storage.
Stock and Working Solution Stability: MGA has been shown to be stable in a variety of solvents. fao.org Studies have demonstrated that standard stock solutions stored at 2-8°C are stable for one year, while working solutions are stable for three months under the same conditions. usda.gov
Bench-Top Stability: This assesses the stability of the analyte in processed samples at ambient laboratory temperatures. Prepared samples of MGA in HPLC vials were proven to be stable for up to four days, showing a mean bias of less than 5%. fao.org
Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles on the analyte concentration in biological samples. MGA in homogenized tissue samples showed no significant degradation or decline in recovery after being subjected to two freeze/thaw cycles. fao.org
Long-Term Storage Stability: The stability of MGA in matrix is assessed over the expected storage period of study samples. No discernible change in MGA concentration was found in samples stored for approximately two years at -10°C. fao.org
The stability of the internal standard is also considered, although stable isotope-labeled standards like this compound are expected to have stability profiles nearly identical to the native analyte. nih.gov
| Condition | Sample Type | Duration | Storage Temperature | Result | Reference |
|---|---|---|---|---|---|
| Long-Term | Stock Solution | 1 year | 2-8°C | Stable | usda.gov |
| Long-Term | Working Solution | 3 months | 2-8°C | Stable | usda.gov |
| Bench-Top | Processed Samples (HPLC vials) | Up to 4 days | Ambient | Stable | fao.org |
| Freeze-Thaw | Homogenized Tissue | 2 cycles | -10°C | Stable | fao.org |
| Long-Term | Homogenized Tissue | Approx. 2 years | -10°C | Stable | fao.org |
Application in Metabolic Pathway Elucidation and Biotransformation Research
Stable Isotope Tracing for Investigation of Melengestrol (B123420) Acetate (B1210297) Metabolic Fate
While direct administration of Melengestrol acetate-d6 as a tracer to follow its metabolic fate is not widely documented in publicly available research, its primary and critical role is as an internal standard in stable isotope dilution assays. nih.govvulcanchem.com This technique is fundamental to accurately quantifying MGA and its metabolites in complex biological matrices.
In these studies, a known quantity of this compound is added to a biological sample (such as plasma, urine, or tissue homogenate) containing the unlabeled MGA. nih.gov Because the deuterated and non-deuterated forms are chemically identical, they exhibit the same behavior during extraction, purification, and analysis by mass spectrometry. nih.gov The distinct mass difference between MGA and this compound allows for their simultaneous but separate detection. nih.gov By comparing the signal intensity of the analyte (MGA) to the internal standard (this compound), researchers can precisely calculate the concentration of MGA in the original sample, correcting for any loss that may have occurred during sample processing.
This method has been instrumental in studies determining the distribution and elimination of MGA. For instance, research on feedlot heifers has utilized radio-labeled MGA to track its excretion, finding that the majority is eliminated through feces. fao.org The use of a deuterated standard like this compound in similar future studies would provide more precise quantification of the parent compound in various tissues and excreta.
Identification and Structural Characterization of Melengestrol Acetate Metabolites
The biotransformation of melengestrol acetate results in the formation of various metabolites, primarily through oxidative processes. In vitro studies using bovine liver microsomes have been pivotal in identifying these metabolic products. fao.org The insights gained from these studies are significantly enhanced by the use of deuterated standards for the validation and quantification of the identified metabolites.
Key metabolites of melengestrol acetate that have been identified include mono- and di-hydroxylated derivatives. A proposed metabolic pathway suggests that the initial biotransformation involves mono-hydroxylation at different positions on the MGA molecule. fao.org
| Metabolite ID | Chemical Name | Source of Identification |
| Metabolite C | 6-hydroxymethyl-MGA | Bovine Liver Microsomes |
| Metabolite D | 15β-hydroxy-MGA | Bovine Liver Microsomes |
| Metabolite E | 2β-hydroxy-MGA | Bovine Liver Microsomes |
| Metabolite B | 2β,15β-dihydroxy-MGA | Bovine Liver Microsomes |
This table presents metabolites of melengestrol acetate identified in in vitro studies.
The structural elucidation of these metabolites is typically achieved through techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fao.org The availability of this compound as a reference standard is crucial for confirming the identity of the parent compound in these complex analytical runs.
In Vitro Metabolic Profiling using Microsomal and Cellular Systems with Deuterium-Labeled Substrates
In vitro systems, such as liver microsomes and cultured cells, are powerful tools for predicting the metabolic fate of a compound in a living organism. fao.org These systems contain the enzymes responsible for drug metabolism, primarily cytochrome P450s.
Studies have been conducted using bovine liver microsomes and liver slices to characterize the metabolic profile of MGA. fao.org In these experiments, MGA is incubated with the microsomal or cellular preparations, and the resulting mixture is analyzed to identify the newly formed metabolites. fao.org While these foundational studies have often used unlabeled MGA, the use of deuterated substrates like this compound offers significant advantages.
When this compound is used as the substrate, the resulting metabolites will also be deuterated. This "heavy" isotopic signature makes them easily distinguishable from any endogenous compounds in the complex matrix of the in vitro system. This clear differentiation simplifies the process of identifying and quantifying the full spectrum of metabolites, providing a cleaner and more accurate metabolic profile.
Elucidation of Enzymatic Reactions and Metabolic Fluxes through Isotopic Tracking
The study of enzymatic reactions and their kinetics is fundamental to understanding the rate and extent of drug metabolism. While direct studies on the enzymatic kinetics using this compound are not extensively reported, the principles of isotopic tracking are highly relevant.
The metabolism of many steroids is known to be mediated by cytochrome P450 enzymes. By extension, it is highly probable that these enzymes are also responsible for the hydroxylation reactions observed in the metabolism of melengestrol acetate.
The use of a deuterated substrate like this compound can be instrumental in studying the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. If the bond to the deuterium (B1214612) atom is broken in the rate-determining step of the enzymatic reaction, a slower reaction rate will be observed compared to the non-deuterated compound. Observing a significant KIE would provide strong evidence for the specific C-H bond cleavage mechanism in the enzymatic metabolism of MGA.
Furthermore, metabolic flux analysis, which seeks to quantify the rates of metabolic reactions within a biological system, relies heavily on stable isotope tracers. nih.gov While not yet applied in published studies for melengestrol acetate, the use of this compound in such analyses could provide a dynamic view of its biotransformation, quantifying the flow of the molecule through different metabolic pathways and the rates of formation for each metabolite.
Pharmacokinetic Investigations Facilitated by Deuterium Labeled Melengestrol Acetate
Disposition and Elimination Studies in Animal Models using Isotopic Tracers
The use of isotopically labeled compounds is a powerful tool in pharmacokinetic research, allowing for the precise tracking of a drug and its metabolites within a biological system. Studies utilizing tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) labeled MGA have provided foundational knowledge on its distribution and elimination in cattle.
In one such study, heifers were administered ³H-MGA and ¹⁴C-MGA to trace the compound's fate. The results revealed that the primary route of elimination was through feces, with a feces-to-urine excretion ratio of approximately 6:1. fao.org Further investigations in animals with bile cannulation confirmed that biliary excretion is a major contributor to the fecal output. fao.org
Tissue distribution studies showed that the highest concentration of total residues was found in the liver, while the highest percentage of the parent MGA compound was located in fat tissue. fao.org The concentrations in various fat depots, such as visceral, omental, and perirenal fat, were found to be similar. fao.org
A study involving continuous daily oral administration of ³H-MGA to Holstein heifers for 15 days established that a "steady state" was reached, with approximately 83% of the daily dose being recovered in the urine and feces on the same day. fao.org When a single oral dose of ³H-MGA was given, the radioactivity was quantitatively recovered from urine and feces within seven days. fao.org Similarly, after eight consecutive daily oral doses, the radioactivity was fully recovered within 14 days after the last dose. fao.org
The stability of the radiolabel is a critical factor in such studies. While the 6-methyl-³H-label on MGA was found to be stable during in vitro incubation with liver homogenates, a significant loss of the ³H-label was observed in vivo, with 28.5% of the recovered radioactivity being incorporated into water in the rumen fluid of a heifer after a 23-day treatment period. fao.org This highlights the importance of using stable isotopes like deuterium (B1214612) in Melengestrol (B123420) Acetate-d6 to avoid such metabolic exchange issues.
| Tissue | Total Residue (µg/kg) | % ³H-MGA |
| Perirenal fat | 7.5 - 8.0 | 78 - 94 |
| Muscle | 0.5 - 1.0 | 31 - 72 |
| Liver | 9.0 - 15 | 28 - 37 |
| Kidney | 1.2 - 1.8 | 24 - 34 |
Note: Data represents a range from multiple animals in the study. fao.org
Application of Physiologically Based Pharmacokinetic (PBPK) Modeling with Labeled Compound Data
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. These models integrate physiological, biochemical, and physicochemical data to predict the concentration of a substance in various tissues over time. The data generated from studies using labeled compounds like Melengestrol Acetate-d6 are invaluable for developing and validating these models.
A study utilized a forward dosimetry approach with a simple PBPK model to predict human plasma concentrations of MGA. nih.gov This model incorporated data from oral administration studies in mice and rats, as well as in vitro data from human and rodent experiments. nih.gov The use of such models can help in extrapolating animal data to humans and for risk evaluation of low-dose exposures to MGA and related compounds. nih.gov The results from this modeling suggested that the elimination of MGA in humans is slower compared to rodents. nih.gov
Furthermore, the disposition of MGA in a humanized context was evaluated using chimeric mice with humanized livers, demonstrating the utility of combining in vitro and in vivo data with PBPK modeling. nih.gov This integrated approach provides a more comprehensive understanding of a compound's pharmacokinetics and can reduce the reliance on extensive animal testing.
Comparative Pharmacokinetic Analyses Across Different Species Utilizing Isotope Dilution Techniques
Isotope dilution analysis is a highly accurate method for quantifying the amount of a substance in a sample. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample as an internal standard. The ratio of the unlabeled to the labeled compound is then measured, typically using mass spectrometry, allowing for precise quantification that corrects for losses during sample preparation and analysis.
This technique has been crucial for comparative pharmacokinetic analyses of MGA across different species. For instance, in vitro studies using liver microsomes have revealed species-specific differences in MGA metabolism. Human liver microsomes preferentially mediate 2-hydroxylation of MGA, whereas rodent livers produce additional unidentified hydroxymetabolites. nih.gov
The use of deuterated MGA (MGA-d3) as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods has been reported for the quantification of MGA residues in bovine tissues. fao.org In LC-MS analysis, specific ions for MGA and its deuterated analog are monitored to ensure accurate identification and quantification. fao.orgpsu.edu Similarly, in GC-MS analysis, derivatized forms of MGA and MGA-d3 are monitored. fao.org
Allometric scaling, a method that relates physiological parameters across species based on body weight, has been applied to study the comparative disposition of veterinary drugs. nih.gov By analyzing pharmacokinetic parameters like half-life, clearance, and volume of distribution from multiple species, it is possible to predict these parameters in a species where the drug has not been studied. nih.gov Data from isotope dilution studies provide the high-quality quantitative data needed for such scaling exercises.
Characterization of Biliary and Renal Excretion Pathways
Understanding the pathways of drug elimination is critical for assessing the potential for residue accumulation and for determining appropriate withdrawal times in food-producing animals. As mentioned earlier, studies with radiolabeled MGA in heifers have clearly established that the primary route of elimination is via the feces, with biliary excretion playing a significant role. fao.org
The ratio of fecal to urinary excretion was found to be approximately 6:1. fao.org This indicates that the majority of MGA and its metabolites are cleared from the body through the liver and bile, and subsequently excreted in the feces. The remaining portion is eliminated by the kidneys in the urine.
In women and rabbits, the 2α-hydroxy metabolite of MGA has been identified in the urine. fao.org Additionally, the 6-hydroxymethyl metabolite has been found in the urine of rabbits. fao.org The identification of specific metabolites in the urine provides direct evidence of the renal excretion pathway for MGA.
The characterization of these excretion pathways is essential for developing comprehensive pharmacokinetic models and for ensuring food safety by establishing appropriate maximum residue limits (MRLs) for MGA in animal tissues.
Contribution to Mechanistic Research in Biological Systems
Probing Molecular Interactions and Receptor Binding Mechanisms
While deuterated MGA is not directly used to probe receptor binding, its role as an internal standard is vital for studies that do. For instance, in competitive binding assays, accurate quantification of the unlabeled MGA is necessary to determine its binding affinity for progesterone (B1679170) receptors. Research has shown that the progesterone receptor has a greater affinity for MGA compared to progesterone itself. nih.gov The use of deuterated MGA in the analytical methods employed in such studies ensures that the concentration of MGA used is precisely known, leading to more accurate determinations of receptor affinity and a better understanding of its molecular interactions.
Investigations into Progestogenic Activity at a Cellular and Subcellular Level
The progestogenic activity of MGA, including its effects on endometrial proliferation and the maintenance of pregnancy, is a key area of investigation. medchemexpress.com Studies examining these effects at the cellular and subcellular level rely on accurate measurements of MGA concentrations in tissues and cells. Deuterated MGA is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods to quantify MGA residues in tissues like liver and fat. fao.org This precise quantification is essential for correlating specific cellular responses with the concentration of the administered compound, thereby providing insights into its progestogenic activity.
In a validated HPLC-MS method for determining MGA residues in bovine tissues, trideuterated MGA (d3MGA) was used as the internal standard. The method monitored specific ions for both MGA and its deuterated counterpart to ensure accurate quantification. fao.org
Table 1: Mass Spectrometry Ions Monitored for MGA and MGA-d3
| Analysis Method | Compound | Monitored Ions (m/z) |
|---|---|---|
| LC-MS | MGA | 397, 438, 337 |
| MGA-d3 | 400, 441, 349 | |
| GC-MS (after derivatization) | MGA | 489, 533, 592 |
| MGA-d3 | 492, 536, 595 |
Mechanistic Studies on Cellular Differentiation and Gene Expression in Model Systems
MGA has been shown to influence cellular differentiation and gene expression in various model systems. For example, it can affect the inflammatory response in heifers and alter muscle cell proliferation. nih.govnih.gov The accurate measurement of MGA in these experimental systems is critical to understanding the dose-dependent effects on gene expression and cellular changes. The use of deuterated MGA as an internal standard in the analytical methods ensures the reliability of the concentration data, which is then correlated with the observed biological effects.
Role As a Certified Reference Material in Analytical Quality Assurance
Production and Certification of Melengestrol (B123420) Acetate-d6 as a Certified Reference Material (CRM)
The creation of Melengestrol acetate-d6 as a CRM is a meticulous process involving chemical synthesis followed by a rigorous certification procedure governed by international standards.
Production: The synthesis of deuterium-labeled melengestrol acetate (B1210297) involves introducing stable heavy isotopes of hydrogen (deuterium) into the molecular structure of MGA. A documented synthetic route involves the conversion of 16-dehydro-16-methylprogesterone into [2H3]melengestrol, which is then acetylated to yield [2H3]melengestrol acetate (Melengestrol acetate-d3). rsc.org This process is carefully controlled to ensure high isotopic purity, meaning the final product contains a very high percentage of the deuterated form compared to the unlabeled compound. rsc.org The chemical identity and purity of the synthesized product are confirmed using chromatographic (TLC, HPLC, GC) and spectroscopic (NMR, MS) methods. rsc.org
Certification: For the synthesized material to be designated as a CRM, it must undergo a comprehensive certification process, typically performed by a reference material producer accredited to ISO 17034 . elementalmicroanalysis.comaroscientific.comreagecon.com This international standard sets out the general requirements for the competence of reference material producers and ensures the highest level of quality assurance. elementalmicroanalysis.comreagecon.com
The certification process involves several key stages:
Characterization: The material is thoroughly characterized to determine its properties, including identity, purity, and the exact concentration of the deuterated compound. This is often achieved through a collaborative effort, where multiple competent laboratories analyze the material using various analytical techniques. lgcstandards.comromerlabs.com
Homogeneity and Stability Testing: The producer must demonstrate that the CRM is homogeneous, meaning that the property value is uniform throughout the entire batch, and stable, ensuring that the certified value will not change over a specified period under defined storage and transport conditions. aroscientific.comromerlabs.com
Assignment of Certified Value and Uncertainty: Based on the characterization data, a certified value (e.g., concentration) is assigned. Crucially, this value is accompanied by a statement of uncertainty, which quantifies the range within which the true value is expected to lie. aroscientific.comromerlabs.com This uncertainty budget accounts for all potential sources of error, including those from characterization, homogeneity, and stability studies. lgcstandards.com
Traceability: The certified value must be traceable to a recognized standard, such as the International System of Units (SI), through an unbroken chain of comparisons. lgcstandards.com
The final product is issued with a certificate of analysis that details the certified value, its uncertainty, instructions for use, and the period of validity, providing the end-user with full confidence in the material. lgcstandards.comromerlabs.com
Standardization of Quantitative Analytical Procedures Using CRMs
This compound as a CRM is indispensable for the standardization and validation of quantitative analytical methods, particularly those employing isotope dilution mass spectrometry (ID-MS). Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the determination of MGA residues in food products like bovine fat and liver. nih.govnih.govfao.org
In these procedures, this compound serves as an ideal internal standard. fao.org An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process. Because the deuterated standard is chemically almost identical to the non-labeled analyte (MGA), it behaves similarly during extraction, cleanup, and chromatographic separation. fao.org However, it can be distinguished by the mass spectrometer due to its higher mass.
The use of this compound as an internal standard allows analysts to:
Correct for Matrix Effects: Complex sample matrices can enhance or suppress the analyte signal in the mass spectrometer, leading to inaccurate results. Since the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, compensating for these effects.
Quantify Analyte Concentration Accurately: By comparing the peak area of the analyte to the peak area of the known amount of added internal standard, the concentration of MGA in the original sample can be calculated with high precision and accuracy. fao.org
Validate Analytical Methods: Method validation, a requirement for laboratory accreditation (e.g., ISO/IEC 17025), involves demonstrating that an analytical procedure is fit for its intended purpose. Using a CRM like this compound is crucial for validating parameters such as accuracy, precision, linearity, and the limit of quantification (LOQ). nih.govnih.gov For example, a validated HPLC-MS method for MGA in bovine fat and liver used deuterated melengestrol acetate (MGA-d3) for quantification, monitoring specific ion transitions for both the analyte and the standard. fao.org
Below is an interactive table showing representative parameters for an LC-MS/MS method for MGA analysis where a deuterated standard would be used.
Inter-laboratory Proficiency Testing and Harmonization of Analytical Methods
Proficiency testing (PT) is a form of inter-laboratory comparison and a critical component of a laboratory's quality assurance system. bipea.org PT schemes, often managed by accredited providers, evaluate the performance of participating laboratories against pre-established criteria. testveritas.com The use of CRMs like this compound is fundamental to the success and validity of these programs.
In a typical PT scheme for veterinary drug residues:
The PT provider prepares and distributes homogeneous test materials to multiple laboratories. These materials might be blank matrices (e.g., bovine fat) fortified with a known concentration of MGA, or incurred tissues from a treated animal. fapas.com The assigned value of the analyte is determined with high accuracy, often using a reference method with a CRM like this compound.
Participating laboratories analyze the PT samples using their routine methods.
The results are submitted to the provider, who then calculates a performance score for each laboratory, commonly expressed as a z-score . testveritas.com The z-score indicates how far a laboratory's result deviates from the assigned value. testveritas.com
The primary goals of using CRMs in proficiency testing are:
Performance Evaluation: It allows individual laboratories to assess their analytical competency and identify potential problems with their methods or equipment. bipea.org
Method Harmonization: When different laboratories analyze the same sample, a wide variation in results can indicate a lack of method harmonization. PT schemes help identify discrepancies and encourage the adoption of standardized, validated methods across the analytical community. A collaborative study involving seven laboratories to test a method for MGA in bovine tissues demonstrated that results could be repeatable within and among laboratories, leading to the method's adoption as an official first action. nih.gov
Ensuring Comparability of Data: For regulatory programs that monitor food safety, it is essential that results from different laboratories are comparable. fapas.com Harmonized methods, verified through PT schemes that use CRMs, ensure that data is consistent and reliable, regardless of where the analysis was performed.
Below is an interactive table outlining the typical structure of a proficiency test for veterinary drug residues.
Emerging Research Directions and Future Perspectives
Integration of Deuterium-Labeled Melengestrol (B123420) Acetate (B1210297) with Multi-Omics Technologies
The advent of multi-omics approaches, which involve the comprehensive analysis of various biological molecules such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), has revolutionized our understanding of complex biological systems. The integration of data from these different "omics" layers provides a more holistic view of cellular function and responses to stimuli.
Deuterium-labeled compounds, such as Melengestrol acetate-d6, are invaluable tools in these integrated studies, particularly in the field of metabolomics. In metabolomic analyses, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, deuterated internal standards are crucial for achieving accurate and reliable quantification. clearsynth.com By adding a known amount of this compound to a sample, researchers can correct for variations that may occur during sample preparation and analysis, such as extraction efficiency and instrument response. clearsynth.com
The use of this compound as an internal standard in metabolomics studies allows for the precise measurement of endogenous and exogenous steroids, providing critical data that can be integrated with genomic, transcriptomic, and proteomic data. This integrated multi-omics approach can help to:
Elucidate the metabolic pathways affected by MGA and other steroids.
Identify biomarkers associated with the physiological effects of synthetic progestins.
Understand the complex interactions between steroid metabolism and other cellular processes.
The ability to accurately quantify steroids using deuterated standards like this compound is fundamental to building comprehensive models of biological systems and understanding the subtle perturbations caused by synthetic hormones.
Advancements in High-Throughput Screening and Automation for Quantitative Analysis
The demand for rapid and reliable analysis of a large number of samples has driven significant advancements in high-throughput screening (HTS) and automation in analytical chemistry. These technologies are particularly relevant for the quantitative analysis of steroids in various matrices, from biological fluids to environmental samples.
Modern analytical platforms, such as automated on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS), have streamlined the workflow for steroid analysis. nih.gov These automated systems minimize manual sample handling, reduce the potential for human error, and significantly increase sample throughput.
The key advantages of these advanced methods include:
Increased Sensitivity and Specificity: LC-MS/MS provides high sensitivity and specificity, allowing for the detection and quantification of steroids at very low concentrations. sciex.com
Reduced Sample Preparation Time: Automation of the extraction and clean-up steps drastically reduces the time required for sample preparation. nih.gov
Simultaneous Analysis: These methods can often simultaneously quantify multiple steroids in a single run, providing a comprehensive steroid profile. nih.govresearchgate.net
This compound plays a critical role in these automated and high-throughput methods as an internal standard. Its use ensures the accuracy and reproducibility of quantitative results, which is essential for large-scale studies, such as clinical trials, environmental monitoring programs, and quality control in the feed industry. The combination of deuterated standards with automated analytical platforms represents a powerful tool for the efficient and reliable quantification of synthetic steroids.
Development of Deuterated Analogues for Broader Steroid Research Applications
The synthesis and application of deuterated steroid analogues extend far beyond their use as internal standards in quantitative analysis. nih.gov These labeled compounds are powerful tools for a wide range of research applications, including metabolic studies, elucidation of biosynthetic pathways, and understanding hormone function. nih.gov
The development of a suite of deuterated analogues of Melengestrol acetate and other steroids can open up new avenues of research. For instance, specifically labeled MGA analogues could be used to:
Trace Metabolic Fates: By tracking the deuterated label, researchers can identify the metabolites of MGA and understand how it is processed in the body. nih.govnih.gov
Investigate Reaction Mechanisms: Deuterated compounds can be used to study the kinetic isotope effect, providing insights into the mechanisms of enzymatic reactions involved in steroid metabolism. nih.gov
Explore Receptor Binding and Activation: Labeled steroids can aid in studies of steroid-receptor interactions, helping to elucidate the molecular mechanisms of hormone action.
The synthesis of deuterated steroids often involves techniques such as base-catalyzed deuterium (B1214612) exchange or reduction with deuterium-containing reagents. nih.govresearchgate.net The ability to create a variety of deuterated steroid analogues provides researchers with a versatile toolkit for investigating the complex biology of both natural and synthetic steroids.
Q & A
Q. What are the standard protocols for administering Melengestrol acetate-d6 in bovine reproductive studies?
Melengestrol acetate (MGA) is typically administered orally via feed at 0.5 mg/head/day for 14 days in heifers to synchronize estrus. This protocol suppresses ovarian activity, followed by prostaglandin (PGF) and gonadotropin-releasing hormone (GnRH) injections to induce ovulation. Breeding occurs 10–14 hours after observed estrus . Methodological consistency in dosing and timing is critical to minimize variability in follicular dynamics and progesterone levels.
Q. How is this compound detected and quantified in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting MGA-d6 in environmental matrices. Deuterated internal standards (e.g., benzene-d6 or 3,3-dichlorobenzidine-d6) improve accuracy by correcting for matrix effects . Sampling near feedlots should account for wind-borne particulate matter, a primary transport pathway for synthetic hormones .
Q. What are the established safety parameters (e.g., ADI) for this compound in veterinary use?
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 0–0.03 µg/kg body weight, derived from primate studies showing menstrual cycle disruption at 5 µg/kg/day. A safety factor of 200 was applied due to the absence of a clear no-observed-effect level (NOEL) .
Q. What validated analytical techniques confirm the structural integrity of this compound in experimental formulations?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) validate deuterium incorporation and purity. Deuterated standards (e.g., acenaphthene-d10) ensure isotopic fidelity, critical for tracer studies .
Q. What statistical approaches are recommended for analyzing reproductive performance data in MGA-d6 studies?
Mixed-effects models account for pen size, herd variability, and repeated measures. Covariates like cortisol levels (from blood samples) and estrus timing should be included to control for stress-induced confounding .
Advanced Research Questions
Q. How do conflicting data from large-pen vs. small-pen studies inform growth promotion experimental design?
Large-pen studies (>25 heifers/pen) show MGA-d6 enhances growth via estrus suppression, while small pens reveal reduced gain due to progesterone’s anti-anabolic effects. Researchers should prioritize pen size standardization and behavioral monitoring to reconcile these discrepancies .
Q. What methodologies assess the biotransformation of MGA-d6 by microorganisms?
Rhodococcus spp. and fungal cultures are incubated with MGA-d6 under aerobic conditions. Metabolites are identified via LC-HRMS and compared to reference spectra. T-cell proliferation assays evaluate immunomodulatory effects of transformation products .
Q. How do progesterone-mediated effects of MGA-d6 influence reproductive study outcomes?
Progesterone from MGA-d6 extends the luteal phase, altering follicular wave patterns. Researchers should integrate transrectal ultrasonography to track follicle dynamics and correlate with serum progesterone ELISA data .
Q. What are the implications of MGA-d6’s environmental persistence for ecotoxicological studies?
Longitudinal studies must monitor soil and water near feedlots for bioaccumulation. In vitro models using fish hepatocytes or amphibian oocytes assess endocrine disruption potential. Wind dispersal models predict particulate-bound hormone distribution .
Q. How can in vitro models optimize the study of MGA-d6’s myogenic effects?
Bovine muscle satellite cells are cultured in serum-free media with MGA-d6 (1–100 nM). Proliferation is measured via BrdU assays, while differentiation is assessed by myosin heavy chain (MHC) immunohistochemistry. Co-treatment with trenbolone acetate mimics feedlot implant synergies .
Q. Methodological Notes
- Contradiction Management : Address conflicting growth data (e.g., pen size effects) by pre-registering experimental designs and using meta-analytical frameworks .
- Ethical Compliance : Adhere to JECFA guidelines for residue studies and avoid human/primate trials due to hormonal sensitivity .
- Data Reproducibility : Share raw LC-MS/MS spectra and statistical code via repositories like Zenodo to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
